(E)-methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate

Description

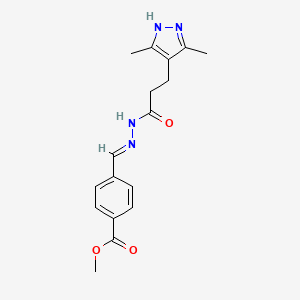

(E)-methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate is a structurally complex molecule featuring a benzoate ester core, a hydrazone linker, and a 3,5-dimethylpyrazole-substituted propanoyl group. The (E)-configuration of the hydrazone moiety introduces rigidity and planar geometry, which may influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

methyl 4-[(E)-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylhydrazinylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-11-15(12(2)20-19-11)8-9-16(22)21-18-10-13-4-6-14(7-5-13)17(23)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20)(H,21,22)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWRKUMJMXEZIG-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate typically involves a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Hydrazone Formation: The pyrazole derivative is then reacted with an appropriate aldehyde or ketone to form the hydrazone linkage.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous benzoate ester cores, heterocyclic substituents, and linker variations, as identified in the literature . Key differences in substituents, linkers, and heterocyclic groups are highlighted to elucidate structure-property relationships.

Table 1: Structural and Functional Comparison

| Compound Name | Heterocyclic Group | Substituents | Linker Type | Ester Group |

|---|---|---|---|---|

| Target Compound | 3,5-dimethylpyrazole | Propanoyl hydrazone (E) | Hydrazone | Methyl |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine | Phenethylamino | Amino | Ethyl |

| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | 6-methylpyridazine | Phenethylamino | Amino | Ethyl |

| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Methylisoxazole | Phenethylamino | Amino | Ethyl |

| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | 3-methylisoxazole | Phenethylthio | Thioether | Ethyl |

| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | 3-methylisoxazole | Phenethoxy | Ether | Ethyl |

Key Observations

Heterocyclic Diversity: The target compound’s 3,5-dimethylpyrazole group is distinct from the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) moieties in analogs. Pyrazoles are known for their hydrogen-bonding capacity due to the NH group, whereas pyridazines and isoxazoles exhibit different electronic profiles (e.g., pyridazines are more electron-deficient) .

Hydrazones are prone to hydrolysis under acidic conditions, whereas thioethers and ethers offer greater stability .

Ester Group Variation :

- The target compound uses a methyl ester , while analogs employ ethyl esters . Methyl esters generally exhibit higher hydrophilicity and faster metabolic clearance compared to ethyl esters, which may impact bioavailability.

Substituent Effects: Substituents like the 6-methyl group on pyridazine (I-6232) or 3-methyl on isoxazole (I-6373, I-6473) modulate steric hindrance and electronic effects.

Hypothetical Research Findings and Implications

While explicit data for the target compound are lacking, inferences from analogs suggest:

- Solubility : The methyl ester and pyrazole group may improve aqueous solubility relative to ethyl ester analogs.

- Bioactivity : Pyrazole-containing compounds often exhibit kinase inhibitory activity, whereas isoxazole analogs (e.g., I-6273) are linked to anti-inflammatory effects. The hydrazone linker could confer metal-chelating properties, relevant to antimicrobial applications.

- Stability : The hydrazone’s susceptibility to hydrolysis may necessitate prodrug strategies, whereas thioether or ether linkers (I-6373, I-6473) offer metabolic resistance.

Biological Activity

(E)-Methyl 4-((2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)hydrazono)methyl)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its pyrazole core, which is known for various biological activities. This article explores the biological activity of this compound through various studies and findings.

Antioxidant Properties

Research indicates that derivatives of pyrazole, including those related to this compound, exhibit antioxidant properties. Molecular docking studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

Compounds containing the pyrazole nucleus have been reported to possess anti-inflammatory effects. The presence of hydrazone functional groups in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions .

Anticancer Activity

Studies have suggested that pyrazole derivatives can exhibit anticancer properties. The molecular structure of this compound suggests potential interactions with cancer cell pathways. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies .

Study on Antioxidant and Anti-inflammatory Activity

A recent study evaluated the antioxidant and anti-inflammatory properties of various pyrazole derivatives through molecular docking simulations. The results indicated that compounds similar to this compound showed strong binding affinities to key inflammatory mediators .

Anticancer Mechanism Exploration

In another study focusing on the anticancer potential of pyrazole derivatives, researchers found that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.